Methyl 3-chloro-2-fluoro-6-iodobenzoate

Description

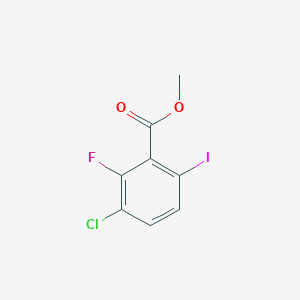

Methyl 3-chloro-2-fluoro-6-iodobenzoate is a halogenated aromatic ester with the molecular formula C₈H₅ClFIO₂. It is derived from 3-chloro-2-fluoro-6-iodobenzoic acid (CAS 1252989-58-4) by esterification of the carboxylic acid group with methanol . The compound features three distinct halogens (chloro, fluoro, and iodo) on the benzene ring, which confer unique electronic and steric properties. The iodine atom, in particular, may serve as a heavy atom for crystallography or as a leaving group in substitution reactions, while fluorine enhances metabolic stability in bioactive molecules.

Properties

Molecular Formula |

C8H5ClFIO2 |

|---|---|

Molecular Weight |

314.48 g/mol |

IUPAC Name |

methyl 3-chloro-2-fluoro-6-iodobenzoate |

InChI |

InChI=1S/C8H5ClFIO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,1H3 |

InChI Key |

NNQNDPXSOOTOFD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-2-fluoro-6-iodobenzoate typically involves the esterification of 3-chloro-2-fluoro-6-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 3-chloro-2-fluoro-6-iodobenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Major Products:

Substitution: Formation of substituted benzoates with different functional groups.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of dehalogenated benzoates.

Scientific Research Applications

Chemistry: Methyl 3-chloro-2-fluoro-6-iodobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems and their potential as bioactive molecules .

Medicine: The compound’s derivatives may have potential therapeutic applications, including anti-inflammatory and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-fluoro-6-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Electronic and Steric Effects

- Halogen Influence : The iodine atom in this compound contributes significantly to molecular weight and polarizability, which may enhance binding affinity in biological targets or facilitate crystallization studies. Bromine analogs (e.g., Methyl 3-bromo-2-fluoro-6-iodobenzoate) exhibit similar steric profiles but differ in bond strength and reactivity .

- Fluorine’s Role : Fluorine’s electronegativity reduces electron density on the aromatic ring, directing electrophilic attacks to meta/para positions. This property is critical in designing enzyme inhibitors or fluorinated pharmaceuticals .

Biological Activity

Methyl 3-chloro-2-fluoro-6-iodobenzoate is an organic compound characterized by a benzoate structure with halogen substitutions, specifically chlorine, fluorine, and iodine. This unique halogenation pattern significantly influences its biological activity, making it a subject of interest in medicinal chemistry and related fields.

The molecular formula of this compound is , with a molecular weight of approximately 314.48 g/mol. The presence of halogens can enhance the compound's reactivity and biological interactions, particularly through mechanisms such as halogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen atoms can enhance binding affinity and selectivity, which is crucial for its potential therapeutic effects. The ester group may undergo hydrolysis to release active carboxylic acids, further interacting with molecular targets.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound using various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different compounds in relation to specific cancer cell lines:

| Compound Name | A549 (Lung Cancer) | DLD1 (Colon Cancer) | PANC1 (Pancreatic Cancer) |

|---|---|---|---|

| This compound | 3.54 µM | 2.76 µM | 1.22 µM |

| Methyl 3-bromo-2-fluoro-6-iodobenzoate | 5.37 µM | 3.85 µM | 0.71 µM |

| Methyl 5-chloro-2-iodobenzoate | 2.20 µM | 1.45 µM | 0.30 µM |

These results indicate that this compound exhibits significant anticancer activity across multiple cell lines, suggesting its potential as a lead compound in cancer therapy .

Mechanistic Insights

The mechanism behind the anticancer activity involves the compound's ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades associated with cell proliferation and survival. Studies have shown that compounds with similar halogenation patterns can disrupt cellular functions by targeting specific proteins involved in these pathways.

Case Studies

Case Study: In Vivo Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the in vivo efficacy of this compound in mouse models of lung cancer. The compound was administered at varying doses, and tumor growth was monitored over several weeks. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent .

Case Study: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship (SAR) of this compound and its derivatives. It was found that variations in the halogen substituents led to different biological activities, highlighting the importance of specific structural features in determining the efficacy and selectivity of these compounds against various biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.